molecular formula C13H22N2O5 B15362560 Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate

Cat. No.: B15362560
M. Wt: 286.32 g/mol
InChI Key: HTQMBOWAEPNWLI-DTWKUNHWSA-N
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Description

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate is a complex organic compound with multifaceted applications in scientific research and industrial processes. As an intermediate in various synthetic pathways, it provides a crucial link in the formation of more complex molecules. Its structure combines functional groups that facilitate diverse chemical reactions, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate, several steps are involved. Typically, the synthesis starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The process often involves:

  • Starting Material: : Using L-ornithine or its derivatives as the precursor.

  • Protection: : Reacting with tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to protect the amine group.

  • Coupling: : The Boc-protected amine is then coupled with a keto acid derivative through peptide coupling reagents like HBTU or EDCI.

  • Methylation: : The final step involves esterification using methanol and an acid catalyst.

Industrial Production Methods

On an industrial scale, this compound's production follows similar synthetic routes but leverages continuous flow chemistry and automation for efficiency. Techniques such as high-pressure reactors and catalytic columns optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate undergoes various reactions:

  • Oxidation: : The pyrrolidinone ring can undergo oxidation to form different oxidation states.

  • Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.

  • Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Involves reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Requires nucleophiles like amines or thiols under mild conditions.

Major Products

These reactions lead to a variety of derivatives, such as hydroxylated products, deprotected amines, and substituted pyrrolidones.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is vital for constructing complex molecules, particularly in peptide synthesis, due to its amine-protecting group and reactive ester.

Biology

In biochemical research, it serves as a precursor in the synthesis of enzyme inhibitors, which are crucial in studying metabolic pathways and enzyme kinetics.

Medicine

Pharmaceutical research employs this compound in the development of new drugs, especially in designing molecules that target specific biological pathways.

Industry

In the chemical industry, it is used to manufacture specialty chemicals and advanced materials, leveraging its versatile reactivity.

Mechanism of Action

This compound's effects are primarily through its ability to interact with biological macromolecules. The Boc group facilitates the formation of stable intermediates, while the pyrrolidinone moiety often targets enzyme active sites, inhibiting their activity. These interactions are crucial in modulating biochemical pathways, making it a potent tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: : Similar structure but with a hydroxyl group instead of the pyrrolidinone ring.

  • Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : An ethyl ester analogue with similar reactivity.

  • Methyl (2R)-2-(acetylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : Acetyl group instead of Boc, influencing its reactivity and stability.

Uniqueness

The presence of the Boc protecting group in Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate makes it particularly valuable in synthesis due to the ease of deprotection under mild conditions, which is not always the case with similar compounds. Additionally, its structure allows for a wider range of chemical modifications, enhancing its utility in various research and industrial applications.

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1

InChI Key

HTQMBOWAEPNWLI-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC

Origin of Product

United States

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